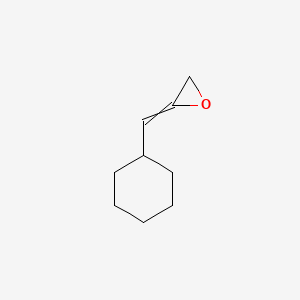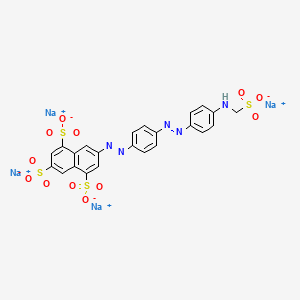
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple sulfonic acid groups and azo linkages, which contribute to its high solubility in water and its vibrant color. It is commonly used in various industrial and scientific applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt typically involves a multi-step process. The initial step often includes the sulfonation of naphthalene to introduce sulfonic acid groups at specific positions on the naphthalene ring. This is followed by diazotization and azo coupling reactions to attach the azo groups to the naphthalene core. The final product is then neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product. The use of advanced purification techniques, such as crystallization and filtration, is also common to remove impurities and obtain a high-quality final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its vibrant color and pH sensitivity.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid groups enable it to form strong ionic bonds with positively charged molecules, while the azo linkages allow for electron transfer and redox reactions. These properties make it effective in applications such as dyeing and staining, where it binds to specific substrates and produces a visible color change.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,3,5-trisulfonic acid: Similar in structure but lacks the azo linkages.
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt: Contains an amino group instead of the azo linkages.
1,3,6,8-Naphthalenetetrasulfonic acid: Has an additional sulfonic acid group.
Uniqueness
1,3,5-Naphthalenetrisulfonic acid, 7-((4-((4-((sulfomethyl)amino)phenyl)azo)phenyl)azo)-, tetrasodium salt is unique due to its combination of sulfonic acid groups and azo linkages, which confer both high solubility and vibrant color. This makes it particularly useful in applications where both properties are desired, such as in dyeing and staining processes.
Propiedades
Número CAS |
68400-39-5 |
|---|---|
Fórmula molecular |
C23H15N5Na4O12S4 |
Peso molecular |
773.6 g/mol |
Nombre IUPAC |
tetrasodium;7-[[4-[[4-(sulfonatomethylamino)phenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C23H19N5O12S4.4Na/c29-41(30,31)13-24-14-1-3-15(4-2-14)25-26-16-5-7-17(8-6-16)27-28-18-9-20-21(22(10-18)43(35,36)37)11-19(42(32,33)34)12-23(20)44(38,39)40;;;;/h1-12,24H,13H2,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4 |
Clave InChI |
RBZOZHMXUPXSKC-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=CC=C1NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



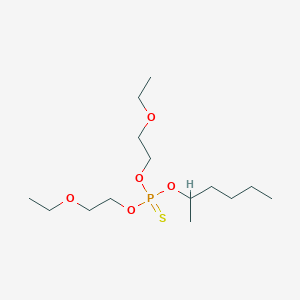
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)


![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)

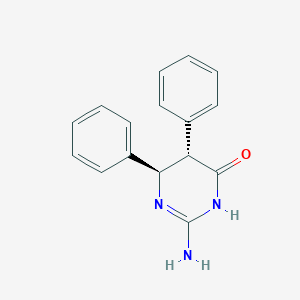
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
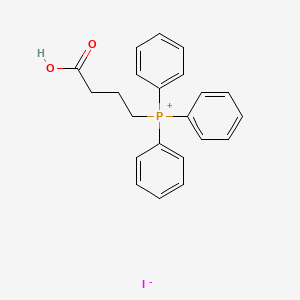
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
